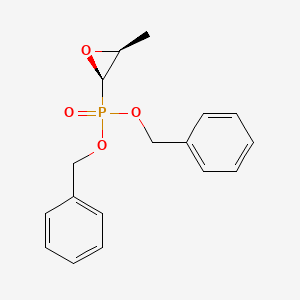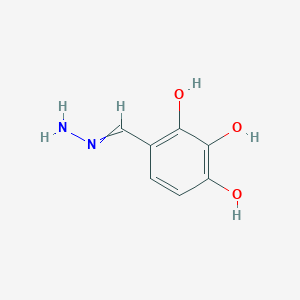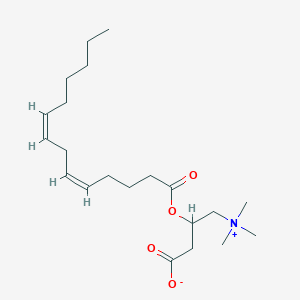![molecular formula C₂₄H₆Br₆ B1145127 2,3,8,9,14,15-Hexabromo-5,6,11,12,17,18-hexadehydro-tribenzo[a,e,i]cyclododecene CAS No. 529502-64-5](/img/new.no-structure.jpg)
2,3,8,9,14,15-Hexabromo-5,6,11,12,17,18-hexadehydro-tribenzo[a,e,i]cyclododecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,8,9,14,15-Hexabromo-5,6,11,12,17,18-hexadehydro-tribenzo[a,e,i]cyclododecene is a complex organic compound with the molecular formula C24H6Br6. It is characterized by the presence of six bromine atoms and a unique tribenzo[a,e,i]cyclododecene structure, which makes it an interesting subject of study in various fields of chemistry and material science .
Preparation Methods
The synthesis of 2,3,8,9,14,15-Hexabromo-5,6,11,12,17,18-hexadehydro-tribenzo[a,e,i]cyclododecene typically involves the bromination of tribenzo[a,e,i]cyclododecene. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) in an appropriate solvent like chloroform or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the desired positions .
Chemical Reactions Analysis
2,3,8,9,14,15-Hexabromo-5,6,11,12,17,18-hexadehydro-tribenzo[a,e,i]cyclododecene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form less brominated derivatives.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound, leading to the formation of different oxidation products.
Scientific Research Applications
2,3,8,9,14,15-Hexabromo-5,6,11,12,17,18-hexadehydro-tribenzo[a,e,i]cyclododecene has several scientific research applications:
Material Science:
Organic Synthesis: It serves as a precursor for the synthesis of other complex organic molecules, making it valuable in organic synthesis research.
Chemical Probes: The compound is used in the development of chemical probes for studying various biochemical processes.
Mechanism of Action
The mechanism of action of 2,3,8,9,14,15-Hexabromo-5,6,11,12,17,18-hexadehydro-tribenzo[a,e,i]cyclododecene involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s unique structure enables it to interact with different pathways, making it a versatile molecule for research .
Comparison with Similar Compounds
Compared to other similar compounds, 2,3,8,9,14,15-Hexabromo-5,6,11,12,17,18-hexadehydro-tribenzo[a,e,i]cyclododecene stands out due to its high bromine content and unique tribenzo[a,e,i]cyclododecene structure. Similar compounds include:
2,3,8,9,14,15-Hexachloro-5,6,11,12,17,18-hexadehydro-tribenzo[a,e,i]cyclododecene: This compound has chlorine atoms instead of bromine, resulting in different reactivity and applications.
2,3,8,9,14,15-Hexamethyl-5,6,11,12,17,18-hexadehydro-tribenzo[a,e,i]cyclododecene:
Properties
CAS No. |
529502-64-5 |
|---|---|
Molecular Formula |
C₂₄H₆Br₆ |
Molecular Weight |
773.73 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





